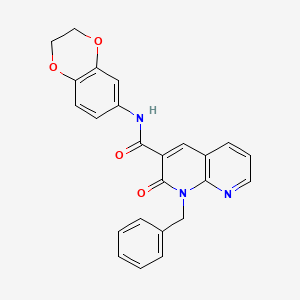

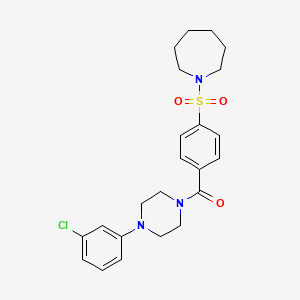

![molecular formula C7H6ClN3 B2855320 3-Chloro-2-methylimidazo[1,2-b]pyridazine CAS No. 1935233-51-4](/img/structure/B2855320.png)

3-Chloro-2-methylimidazo[1,2-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-2-methylimidazo[1,2-b]pyridazine (3-CMP) is a heterocyclic aromatic compound that belongs to the family of imidazopyridazines. It is a white crystalline solid, insoluble in water, and stable under normal conditions. 3-CMP is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis, as a dye sensitizer in photodynamic therapy, and as a fluorescent probe for biological imaging.

Mécanisme D'action

Target of Action

3-Chloro-2-methylimidazo[1,2-b]pyridazine is a derivative of imidazo[1,2-a]pyridines , which are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The primary targets of these compounds are often associated with infectious diseases, such as tuberculosis .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that this compound may interact with its targets in a similar manner, leading to the inhibition of bacterial growth.

Biochemical Pathways

It’s worth noting that imidazo[1,2-a]pyridine derivatives are often involved in radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Pharmacokinetics

Similar compounds have been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Similar compounds have shown significant in vitro anti-tb activity against replicating and non-replicating bacteria .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantages of using 3-Chloro-2-methylimidazo[1,2-b]pyridazine in laboratory experiments are its stability, low cost, and ease of synthesis. It is also non-toxic and non-irritating, making it safe to use in a laboratory setting. However, this compound is not water-soluble, and must be dissolved in a solvent before use. Additionally, it is sensitive to light and must be stored in a dark place.

Orientations Futures

The potential future applications of 3-Chloro-2-methylimidazo[1,2-b]pyridazine include its use as an antimicrobial agent, as a photosensitizer for photodynamic therapy, and as a fluorescent probe for biological imaging. Additionally, this compound could be used to synthesize novel heterocyclic compounds, as a catalyst in the synthesis of polymers, and as a sensitizer in the synthesis of organic compounds. It could also be used to study the effects of light on cells and DNA, and to develop new methods for treating cancer and other diseases.

Méthodes De Synthèse

3-Chloro-2-methylimidazo[1,2-b]pyridazine is synthesized from the condensation of 2-aminopyridine, 1-methyl-2-chloroimidazole, and formaldehyde in aqueous acid. The reaction takes place at room temperature and yields a product with a yield of greater than 95%.

Applications De Recherche Scientifique

3-Chloro-2-methylimidazo[1,2-b]pyridazine is used in a variety of scientific and industrial applications. It is used as a reagent in organic synthesis, as a dye sensitizer in photodynamic therapy, and as a fluorescent probe for biological imaging. It has also been used as a reagent in the synthesis of novel heterocyclic compounds, as a catalyst in the synthesis of polymers, and as a sensitizer in the synthesis of organic compounds.

Propriétés

IUPAC Name |

3-chloro-2-methylimidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-7(8)11-6(10-5)3-2-4-9-11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHBPALXJRBGLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=N1)C=CC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

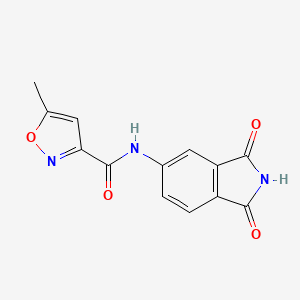

![2-(2,4-Dichlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2855243.png)

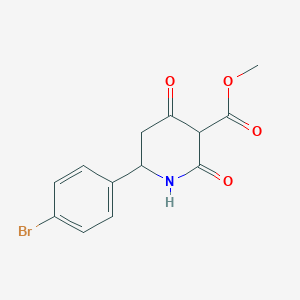

![Tert-butyl 3-(2-oxo-[1,2,4]triazolo[1,5-a]pyridine-3-carbonyl)azetidine-1-carboxylate](/img/structure/B2855245.png)

![1-(3-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2855251.png)

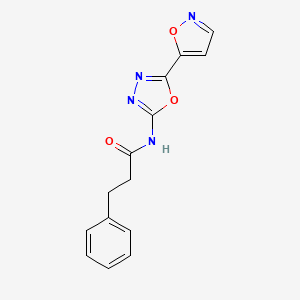

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide](/img/structure/B2855255.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-6-carboxamide](/img/structure/B2855259.png)